3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione
Description
3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 4-bromophenyl group and a methyl group at the 3-position of the heterocyclic ring. This structural motif is associated with diverse biological activities, including enzyme inhibition and receptor modulation, as observed in related compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWULAGWRHCWUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Arylation (Step A)
- Starting materials: Isopropyl (E)-but-2-enoate and 4-bromophenyl boronic acid.
- Catalyst: Bis(norbornadiene)rhodium(I) tetrafluoroborate.
- Chiral ligand: (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.01-0.015 equivalents).
- Base: Triethylamine (about 1 equivalent).
- Solvent: Mixture of wet 1,4-dioxane or tetrahydrofuran (THF) and water in an 8:1 ratio.
- Conditions: Heated for approximately 2 hours.
- Workup: Extraction with methyl tert-butyl ether (MTBE), washing with water, drying over anhydrous magnesium sulfate, filtration, and concentration under reduced pressure.
- Outcome: Formation of isopropyl (3S)-3-(4-bromophenyl)butanoate with high enantioselectivity.
Esterification (Step C)
- Reagents: Concentrated sulfuric acid added to (3S)-3-(4-bromophenyl)butanoic acid in methanol.
- Conditions: Heated at 65 °C for 2 hours.
- Workup: Concentrated under reduced pressure, diluted with MTBE and water, extracted with MTBE.
- Result: Methyl (3S)-3-(4-bromophenyl)butanoate suitable for further reactions.
Alkylation (Methylation) (Step D)
- Base: n-Butyllithium (n-BuLi) solution (2.5 A in hexanes).
- Solvent: Anhydrous THF.
- Temperature: Low temperature (-40 °C).
- Procedure: n-BuLi added dropwise to diisopropylethylamine (DIPEA) in THF, followed by addition of methyl (3S)-3-(4-bromophenyl)butanoate solution.
- Quenching: With methyl iodide (CH3I) to introduce the methyl group.
- Workup: Extraction with dichloromethane (DCM), washing with saturated aqueous sodium chloride, drying, filtration, concentration, and purification by flash chromatography (silica gel, elution with methanol in DCM).
- Yield: Approximately 62%.
Protection and Further Functionalization (Steps J to L)
- Protection: Tritylation of the succinimide nitrogen with triphenylmethyl chloride in DMF using cesium carbonate as base.
- Carbonylation: Conversion to 4-[(1R)-1-[(3S)-3-methyl-2,5-dioxo-1-trityl-pyrrolidin-3-yl]ethyl]benzaldehyde.
- Reduction: Sodium borohydride reduction of aldehyde to corresponding alcohol.
- Mesylation: Treatment with methanesulfonyl chloride and triethylamine in DCM at low temperature to convert alcohol to mesylate.
- Purification: Standard aqueous workup and drying to isolate the desired intermediates.
Data Table: Summary of Key Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| A | Asymmetric Arylation | Rhodium catalyst, (R)-BINAP, TEA, 4-bromo-phenyl boronic acid | Wet 1,4-dioxane/THF + H2O | 2 h heating | High | High enantioselectivity |
| C | Esterification | Conc. H2SO4, MeOH | Methanol | 65 °C, 2 h | - | Formation of methyl ester |
| D | Alkylation (Methylation) | n-BuLi, DIPEA, CH3I | Anhydrous THF | -40 °C, dropwise addition | 62 | Purified by flash chromatography |
| J-L | Protection, Carbonylation, Reduction, Mesylation | Triphenylmethyl chloride, Cs2CO3, NaBH4, MsCl, TEA | DMF, EtOH, DCM | RT to 0 °C | 90+ | Multi-step functional group manipulations |
Research Findings and Analysis
- The use of rhodium-based asymmetric catalysis enables high stereoselectivity in the arylation step, crucial for obtaining the desired (3S) stereochemistry of the product.
- Esterification under acidic conditions efficiently converts the carboxylic acid intermediate to the methyl ester, facilitating subsequent alkylation.
- Alkylation with n-BuLi and methyl iodide at low temperature allows selective methylation at the 3-position without side reactions.
- Protection of the succinimide nitrogen with trityl groups prevents undesired reactions during further functionalization steps.
- The overall synthetic sequence is robust, scalable, and uses readily available reagents.
- Purification techniques such as extraction, drying, and flash chromatography ensure high purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Discovery :
- The compound has shown potential in drug discovery due to its ability to interact with various biological targets. Studies have focused on its binding affinities, particularly with acetylcholinesterase, which is crucial for understanding its neurotoxic potential and possible neuroprotective effects .
- Its structural features allow for exploration in the development of drugs targeting central nervous system disorders, cancer, and metabolic diseases .
-
Anticancer Activity :
- Research indicates that derivatives of pyrrolidine-2,5-dione can inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in cancer progression by modulating immune responses . This inhibition can enhance T-cell activity against tumors, presenting a pathway for therapeutic intervention in cancer treatment.
-
Neurotoxicity Studies :
- The compound has been studied for its neurotoxic effects on aquatic organisms, particularly affecting acetylcholinesterase activity and malondialdehyde levels in rainbow trout . Such studies are vital for assessing environmental impacts and understanding mechanisms of toxicity.
Organic Synthesis Applications
-
Synthesis of Derivatives :
- 3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione serves as an intermediate in synthesizing various other biologically active compounds. Its unique structure allows for modifications that can lead to enhanced pharmacological properties .
- Functionalization :
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study investigated the effects of 3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione on swimming ability and behavioral parameters in fish models. Results indicated significant alterations in behavior linked to neurotoxicity .
- Antimetastatic Activity :
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine-2,5-dione ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the 3-Position: Bromophenyl vs. Other Aryl Groups
The 3-position substituent significantly impacts biological activity. For example:
- 3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione (Ki = 0.8 µM) inhibits aromatase, a key enzyme in estrogen biosynthesis . Replacing the amino group with bromine (as in the target compound) may alter binding affinity due to differences in electronic and steric properties.
- 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione (CAS 98054-68-3) replaces bromine with fluorine, a smaller and less lipophilic substituent. This could enhance solubility but reduce membrane permeability compared to the bromophenyl analog .
- 1-(4-Bromophenyl)-3-(2-pyridinylsulfanyl)pyrrolidine-2,5-dione introduces a sulfur-containing pyridinyl group, which may enhance interactions with metalloenzymes or receptors .
Biological Activity
3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione is a heterocyclic compound known for its diverse biological activities. The compound features a pyrrolidine ring with two carbonyl groups at the 2 and 5 positions and a 4-bromophenyl substituent at the 3-position, which significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its neurotoxicity, anticonvulsant properties, and potential antibacterial effects.
Chemical Structure and Properties
The structural formula of 3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione can be represented as follows:
The presence of the bromine atom enhances the electrophilic character of the carbonyl groups, making it a target for various biological interactions.
Neurotoxicity
Research indicates that 3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione exhibits significant neurotoxic potential. Studies have shown that it affects acetylcholinesterase activity and increases levels of malondialdehyde in the brains of aquatic organisms such as rainbow trout alevins. This suggests oxidative stress as a mechanism of neurotoxicity.
Table 1: Effects on Neurotoxicity Parameters
| Parameter | Effect | Reference |
|---|---|---|
| Acetylcholinesterase Activity | Inhibition observed | |
| Malondialdehyde Levels | Increased levels | |
| Behavioral Parameters | Altered swimming ability |
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties. In various animal models, it has shown efficacy in preventing seizures induced by electrical stimulation and chemical agents. For instance, in tests such as the Maximum Electroshock Seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays, it demonstrated significant protective effects against seizures .
Table 2: Anticonvulsant Activity Results
| Test Type | ED50 (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|
| MES | 41.0 | Not specified | |
| scPTZ | 101.6 | Not specified | |
| 6-Hz | 45.42 | Not specified |
Antibacterial Activity
Emerging studies suggest that derivatives of pyrrolidine compounds, including 3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione, exhibit antibacterial effects against resistant strains of bacteria such as Staphylococcus aureus . These compounds show minimal inhibition concentrations (MICs) lower than traditional antibiotics like vancomycin .
Table 3: Antibacterial Activity Overview
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | Lower than vancomycin | |
| Other Gram-positive bacteria | Lower than common antibiotics |
The mechanisms underlying the biological activities of 3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione are still being elucidated. Its interaction with acetylcholinesterase suggests a role in neurotoxicity and potential therapeutic applications in neuroprotection. Additionally, its anticonvulsant effects may be linked to modulation of neuronal voltage-sensitive sodium channels and calcium channels .
Case Studies
A notable study assessed the anticonvulsant activity of a series of pyrrolidine derivatives, including 3-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione. The findings indicated that this compound was among the most promising in terms of efficacy and safety profiles compared to established antiepileptic drugs .
Q & A
Q. Methodological Considerations :
- Enzyme source variability (e.g., rat vs. human GABA-T) may require cross-species validation .
- Pre-incubation times and substrate concentrations must be optimized to avoid false positives .
How should contradictions in reported IC₅₀ values for related compounds be analyzed?
Advanced
Potential Causes of Discrepancies :
- Assay conditions : Variations in pH, temperature, or cofactor availability (e.g., NADH/NAD+ ratios) can alter enzyme kinetics .
- Compound stability : Degradation in aqueous buffers (e.g., hydrolysis of the pyrrolidine-dione ring) may reduce apparent potency .
- Enzyme isoform differences : For example, influenza A (H1N1) neuraminidase inhibition by diketopiperazine derivatives showed IC₅₀ variability due to viral strain mutations .
Q. Resolution Strategies :
- Replicate assays under standardized conditions.
- Use orthogonal methods (e.g., surface plasmon resonance for binding affinity) to corroborate enzymatic data .
What strategies guide structure-activity relationship (SAR) studies for modifying the pyrrolidine-dione core?
Advanced
Key Modifications :
- Bromophenyl substituents : Electron-withdrawing groups (e.g., Br) enhance electrophilicity, potentially improving target binding. Compare with 3-(4-fluorophenyl) analogs to assess halogen effects .
- Methyl group positioning : Steric effects at the 3-position influence conformational flexibility and enzyme active-site access .
- Heterocyclic extensions : Introducing triazole or thiadiazole moieties (e.g., 4-(4-bromophenyl)-1,2,3-thiadiazole) may enhance solubility or selectivity .
Q. SAR Validation :
- Molecular docking simulations (e.g., AutoDock Vina) paired with in vitro activity assays .
- Thermodynamic profiling (e.g., isothermal titration calorimetry) to quantify binding energetics .
How can reaction conditions be optimized to minimize by-products during synthesis?
Advanced
Optimization Parameters :
- Catalyst selection : Heterogeneous catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) improve yield and reduce side reactions .
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., NaH-mediated deprotonation) prevent decomposition .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene/EtOH mixtures facilitate Suzuki-Miyaura couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
